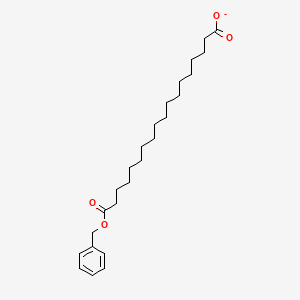
Octadecanedioic acid, 1-(phenylmethyl) ester
Cat. No. B8404043
M. Wt: 403.6 g/mol
InChI Key: XVVPERDGHHTWJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07615532B2
Procedure details


Mono-benzyl octadecandioate was dissolved in DMF (3.5 mL) and THF (7 mL) and cooled with ice bath. DIEA (0.103 mL) and TSTU were added and the mixture was stirred 1 h at ice bath and at RT overnight. The solvent was evaporated in vacuo and the residue was dissolved in AcOEt and washed twice with 0.2 N HCl, saturated NaHCO3, dried, filtered and evaporated to dryness to give succinimidyl mono-benzyl octadecandioate (0.25 g, 100%).





Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O-:20])=[O:19].C1COCC1.CCN(C(C)C)C(C)C.[B-](F)(F)(F)F.CN(C(O[N:57]1[C:62](=[O:63])[CH2:61][CH2:60][C:58]1=[O:59])=[N+](C)C)C>CN(C=O)C>[C:18]([O:20][N:57]1[C:62](=[O:63])[CH2:61][CH2:60][C:58]1=[O:59])(=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC(=O)[O-])(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred 1 h at ice bath and at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in AcOEt
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 0.2 N HCl, saturated NaHCO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1)(=O)ON1C(CCC1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.25 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
